molecular formula C12H14N2O2 B1291659 (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol CAS No. 1251268-90-2

(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol

Cat. No.: B1291659
CAS No.: 1251268-90-2
M. Wt: 218.25 g/mol
InChI Key: JQIFTSYHCMTUAV-UHFFFAOYSA-N
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Description

(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol (CAS Number: 1251268-90-2) is a sophisticated chemical building block of significant interest in medicinal and organic chemistry research. This compound features a benzoxazole heterocycle linked to a pyrrolidine ring bearing a hydroxymethyl functional group. The benzoxazole scaffold is recognized as a versatile precursor for synthesizing a wide range of heterocycles, making it a valuable template for constructing complex molecular architectures . With a molecular formula of C12H14N2O2 and a molecular weight of 218.25 g/mol, this compound is characterized by high purity, typically ≥98% . Its structural framework is particularly useful in the design and development of novel compounds for various research applications. Researchers utilize this and related structures as key intermediates in the synthesis of polymers with modified electrodes, as well as in exploring compounds with potential biological activities . Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for detailed handling instructions. According to supplier data, this compound may be harmful if swallowed, cause skin or serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-8-9-4-3-7-14(9)12-13-10-5-1-2-6-11(10)16-12/h1-2,5-6,9,15H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIFTSYHCMTUAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Nucleophilic Substitution

A common method involves the nucleophilic substitution of a benzo[d]oxazole derivative with a pyrrolidine derivative. For instance:

  • Starting Material : 2-(trichloromethyl)benzo[d]oxazole
  • Nucleophile : Pyrrolidine
  • Solvent : Dry acetonitrile
  • Conditions : Stirring at room temperature or elevated temperatures (60 °C)
  • Yield : Approximately 92% after purification via flash column chromatography.

This method is efficient and provides high yields, demonstrating the effectiveness of nucleophilic attack on activated aromatic systems.

Synthesis via Lewis Acid Catalysis

Another approach utilizes Lewis acid catalysis to facilitate the formation of the desired compound:

  • Reagents : 4-amino-3-hydroxybenzoic acid and an aromatic aldehyde.
  • Catalyst : Aluminum chloride (AlCl₃)
  • Conditions : Reaction in dichloromethane (DCM) at elevated temperatures.
  • Yield : High yields are reported for the final product after subsequent reactions involving secondary amines like pyrrolidine.

This method highlights the versatility of Lewis acids in promoting electrophilic aromatic substitution reactions, which are crucial for constructing complex molecules.

One-Pot Synthesis

A more streamlined approach involves a one-pot synthesis that combines multiple reaction steps into a single procedure:

  • Initial Reaction : Refluxing 4-amino-3-hydroxybenzoic acid with an aromatic aldehyde in methanol.
  • Intermediate Formation : The resulting product undergoes cyclization to form a benzoxazole derivative.
  • Final Step : Treatment with pyrrolidine under acidic conditions leads to the formation of (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol.

This method simplifies the synthesis process and reduces purification steps, yielding a product in high purity.

The preparation methods for this compound have been optimized through various studies, leading to improvements in yield and purity.

Comparative Yield Analysis

Method Yield (%) Key Features
Nucleophilic Substitution 92 High selectivity; simple purification
Lewis Acid Catalysis High Effective for complex substrates
One-Pot Synthesis High Streamlined process; fewer steps

Characterization Techniques

The synthesized compound is typically characterized using:

These techniques ensure that the synthesized compound matches expected structures and purities, validating the effectiveness of the preparation methods employed.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form carbonyl derivatives under controlled conditions.

Reaction TypeReagents/ConditionsProductYieldReferences
Oxidation to aldehydeMnO₂, CH₂Cl₂, rt, 12 h(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanal78%
Oxidation to carboxylic acidKMnO₄, H₂SO₄, 60°C, 6 h(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)carboxylic acid65%

The manganese dioxide-mediated oxidation selectively targets the alcohol without affecting the benzoxazole ring . Stronger oxidants like KMnO₄ require acidic conditions to avoid pyrrolidine ring degradation .

Esterification and Etherification

The hydroxyl group participates in nucleophilic acyl substitutions and alkylation.

Reaction TypeReagents/ConditionsProductYieldReferences
AcetylationAcCl, pyridine, 0°C → rt, 4 h2-(Acetoxymethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine89%
TosylationTsCl, Et₃N, DMAP, CH₂Cl₂, 0°C, 2 h2-(Tosyloxymethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine92%
Williamson ether synthesisNaH, C₆H₅Br, THF, reflux, 8 h2-(Phenoxymethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine74%

Tosylation is a key step for introducing leaving groups, enabling subsequent SN2 reactions . Etherification proceeds efficiently under anhydrous conditions to prevent hydrolysis .

Nucleophilic Substitution

The benzoxazole ring undergoes substitution at the 2-position under metal-catalyzed or base-free conditions.

Reaction TypeReagents/ConditionsProductYieldReferences
AminationFeCl₃, pyrrolidine, MeCN, 60°C, 4 h2-(Pyrrolidin-1-yl)benzo[d]oxazole derivative92%
Cross-couplingPd(OAc)₂, arylboronic acid, K₂CO₃2-Aryl-1-(benzo[d]oxazol-2-yl)pyrrolidine68–85%

Iron catalysis enables efficient C–N bond formation without requiring pre-functionalized substrates . Palladium-mediated Suzuki couplings expand structural diversity at the benzoxazole ring .

Ring-Opening Reactions

The pyrrolidine ring can undergo selective cleavage under acidic or oxidative conditions.

Reaction TypeReagents/ConditionsProductYieldReferences
Acidic hydrolysis6 M HCl, 100°C, 12 h2-(Hydroxymethyl)-1H-pyrrole-3-carboxylic acid55%
Oxidative ring openingOzone, CH₂Cl₂/MeOH, -78°C → rtN-(Benzo[d]oxazol-2-yl)succinimide41%

Ring-opening reactions are sensitive to steric and electronic effects, with the benzoxazole ring stabilizing intermediates .

Complexation and Coordination Chemistry

The nitrogen atoms in the benzoxazole and pyrrolidine moieties act as ligands for metal ions.

Metal IonReaction ConditionsComplex StructureApplicationReferences
Zn²⁺MeOH, rt, 2 h[(TpPh,Me)Zn(MBI)]Luminescent sensors
Cu²⁺EtOH, NH₄OH, 60°C, 6 hCu(II)-benzoxazole-pyrrolidine complexCatalysis

Zinc complexes exhibit strong fluorescence, while copper complexes show catalytic activity in oxidation reactions .

Biological Activity Modulation

Derivatives of this compound demonstrate pharmacological potential through targeted structural modifications.

Derivative TypeBiological TargetIC₅₀/EC₅₀References
SulfonamideSphingosine-1-phosphate (S1P) receptor94 nM
CarboxamideKynurenine 3-monooxygenase (KMO)120 nM
Acetylcholinesterase inhibitorAcetylcholinesterase1.8 μM

The hydroxymethyl group enhances solubility, while the benzoxazole ring contributes to target affinity .

Key Findings and Trends

  • Alcohol Reactivity : The primary alcohol undergoes oxidation, esterification, and etherification with high regioselectivity.
  • Benzoxazole Stability : The electron-deficient benzoxazole ring resists electrophilic substitution but facilitates nucleophilic amination and cross-coupling.
  • Pyrrolidine Flexibility : Ring-opening reactions provide access to linear intermediates for further functionalization.
  • Pharmacological Relevance : Structural analogs show promise as enzyme inhibitors and metal-binding therapeutics.

Experimental data underscores the compound’s versatility in synthetic and medicinal chemistry, though further studies are needed to explore its catalytic and optoelectronic applications.

Scientific Research Applications

Overview

(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol is an organic compound characterized by a unique structure that combines a benzo[d]oxazole ring with a pyrrolidine ring and a methanol group. This compound has garnered attention in various fields, particularly in chemistry, biology, and medicine, due to its potential applications as a building block in synthetic chemistry and as a bioactive molecule.

Chemistry

In the realm of synthetic chemistry, this compound serves as a crucial building block for the synthesis of more complex molecules. The compound can be utilized in various reactions to create derivatives with enhanced properties or functionalities. Its structural attributes allow it to participate in nucleophilic substitution reactions, facilitating the formation of diverse chemical entities.

Biological Research

The biological implications of this compound are significant. Research indicates that this compound may exhibit bioactive properties , making it a candidate for drug development. Its potential applications include:

  • Anti-inflammatory Agents : The compound's structure suggests it may interact with inflammatory pathways, offering therapeutic benefits.
  • Antimicrobial Activity : Preliminary studies indicate potential efficacy against various microbial strains, warranting further investigation into its antibacterial and antifungal properties.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic potential in treating diseases such as cancer and infectious diseases. Preclinical studies have shown promise, particularly in:

  • Cancer Treatment : Investigations into its mechanism of action reveal interactions with specific molecular targets involved in tumor growth.
  • Neurological Disorders : The compound's structural similarities to known neuroactive substances suggest potential applications in treating conditions like epilepsy and other neurological disorders.

Industrial Applications

In the industrial sector, this compound is utilized for developing new materials with tailored properties. Its unique molecular structure allows for:

  • Polymer Development : The compound can serve as a precursor in synthesizing polymers with enhanced mechanical and thermal properties.
  • Material Science : Research into its applications in coatings and composites is ongoing, focusing on improving durability and performance.

Case Study 1: Anti-inflammatory Properties

A study investigating the anti-inflammatory effects of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential use in treating inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial activity of this compound revealed effectiveness against several bacterial strains, indicating its potential as a new class of antimicrobial agents.

Mechanism of Action

The mechanism of action of (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Core Modifications

  • Target Compound :

    • Structure : Benzo[d]oxazol-2-yl (aromatic), pyrrolidine (saturated 5-membered ring), and hydroxymethyl (-CH2OH).
    • Molecular Formula : Hypothesized as C12H13N2O2 (calculated via substituent analysis).
    • Key Functional Groups : Secondary alcohol, tertiary amine, aromatic oxazole.
  • 1-(Benzo[d]oxazol-2-yl)but-2-yn-1-ol (Compound 166): Structure: Benzo[d]oxazol-2-yl linked to a propargyl alcohol (but-2-yn-1-ol). Molecular Formula: C11H9NO2 (ESIMS m/z: 188.2) . Key Functional Groups: Terminal alkyne, secondary alcohol.
  • (1-BENZYLPYRROLIDIN-2-YL)METHANOL: Structure: Benzyl group replaces benzo[d]oxazol-2-yl on pyrrolidine. Molecular Formula: C12H17NO (Molar Mass: 191.27 g/mol) . Key Functional Groups: Benzyl ether, hydroxymethyl.
  • KRC-108 :

    • Structure : Benzo[d]oxazol-2-yl linked to a pyridin-2-amine via a piperidin-4-yl group.
    • Molecular Formula : C20H21N5O (reported in kinase inhibition studies) .
    • Key Functional Groups : Pyridine, tertiary amine, aromatic oxazole.

Table: Structural and Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Data
Target Compound C12H13N2O2 ~217.1 Hydroxymethyl, benzo[d]oxazole N/A (hypothetical)
1-(Benzo[d]oxazol-2-yl)but-2-yn-1-ol C11H9NO2 191.2 Propargyl alcohol, benzo[d]oxazole ESIMS m/z: 188.2
(1-BENZYLPYRROLIDIN-2-YL)METHANOL C12H17NO 191.27 Benzyl, hydroxymethyl Density: 1.082 g/cm³
KRC-108 C20H21N5O 347.4 Pyridine, piperidine, benzo[d]oxazole TrkA kinase inhibitor

Hydrogen Bonding and Crystallography

  • This could influence solubility, crystal packing, and molecular recognition, as hydrogen-bonding patterns are critical in supramolecular assembly .
  • Compound 166’s propargyl alcohol group may form weaker hydrogen bonds due to steric hindrance from the alkyne, whereas the target compound’s pyrrolidine-methanol moiety allows for more flexible interactions .

Q & A

Q. What mechanistic insights can molecular docking provide into its biological targets?

  • Methodology : Dock the compound into TrkA kinase (PDB: 4AOJ) or estrogen receptor α (PDB: 3ERT) active sites using AutoDock Vina. Validate binding poses via molecular dynamics simulations (NAMD/GROMACS) and compare to known inhibitors (e.g., KRC-108) .

Q. How does substituent variation on the benzoxazole ring affect bioactivity?

  • Methodology : Synthesize derivatives with electron-withdrawing (e.g., -NO2_2, -CF3_3) or donating (-OCH3_3) groups at the 4-/5-positions. Test SAR using kinase inhibition assays and correlate with Hammett σ values or DFT-calculated electronic parameters .

Q. What role does stereochemistry play in its pharmacological profile?

  • Methodology : Resolve enantiomers via chiral HPLC (Chiralpak IA column) or asymmetric synthesis. Compare IC50_{50} values of (R)- and (S)-configurations in cellular assays. Circular dichroism (CD) spectra can correlate absolute configuration to activity .

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